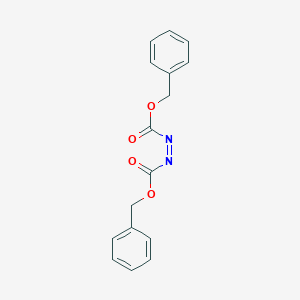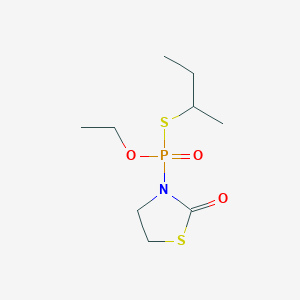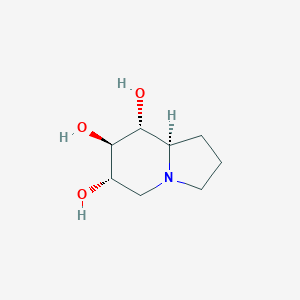
6,7,8-Trihydroxyindolizidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-Trihydroxyindolizidine (THI) is a natural alkaloid that is commonly found in plants of the genus Cytisus. THI has been found to possess a number of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. In
Wirkmechanismus
The mechanism of action of 6,7,8-Trihydroxyindolizidine is not fully understood, but it is believed to involve the inhibition of a number of different cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 6,7,8-Trihydroxyindolizidine has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Biochemische Und Physiologische Effekte
6,7,8-Trihydroxyindolizidine has been found to have a number of interesting biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral activities, 6,7,8-Trihydroxyindolizidine has also been found to possess antioxidant activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potent biological activity. 6,7,8-Trihydroxyindolizidine has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potential toxicity. 6,7,8-Trihydroxyindolizidine has been found to be toxic to certain cell types, and care must be taken when handling this compound.
Zukünftige Richtungen
There are a number of different future directions that could be explored in regards to 6,7,8-Trihydroxyindolizidine. One area of research that is particularly promising is the development of 6,7,8-Trihydroxyindolizidine-based drugs for the treatment of cancer and other diseases. Additionally, further research could be done to better understand the mechanism of action of 6,7,8-Trihydroxyindolizidine and to identify potential side effects and toxicity concerns. Finally, more research could be done to explore the potential of 6,7,8-Trihydroxyindolizidine as a tool for studying cellular pathways and processes.
Conclusion
In conclusion, 6,7,8-Trihydroxyindolizidine is a natural alkaloid that possesses a number of interesting biological properties. 6,7,8-Trihydroxyindolizidine has been found to have anti-tumor, anti-inflammatory, and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases. While there are some limitations to using 6,7,8-Trihydroxyindolizidine in lab experiments, its potent biological activity makes it a promising area of research for the future.
Synthesemethoden
6,7,8-Trihydroxyindolizidine can be synthesized using a number of different methods, including extraction from natural sources, chemical synthesis, and biocatalysis. The most common method for synthesizing 6,7,8-Trihydroxyindolizidine is through chemical synthesis, which involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a number of different reagents, including nitrosyl chloride, sodium nitrite, and sodium nitrate.
Wissenschaftliche Forschungsanwendungen
6,7,8-Trihydroxyindolizidine has been the subject of a number of scientific studies due to its interesting biological properties. One of the most promising areas of research for 6,7,8-Trihydroxyindolizidine is in the field of cancer treatment. Studies have shown that 6,7,8-Trihydroxyindolizidine has potent anti-tumor activity and can induce apoptosis in cancer cells. 6,7,8-Trihydroxyindolizidine has also been found to possess anti-inflammatory and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases.
Eigenschaften
CAS-Nummer |
115649-93-9 |
|---|---|
Produktname |
6,7,8-Trihydroxyindolizidine |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-6,7,8-triol |
InChI |
InChI=1S/C8H15NO3/c10-6-4-9-3-1-2-5(9)7(11)8(6)12/h5-8,10-12H,1-4H2/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
NCQXPGNMJJWGLP-ULAWRXDQSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H]([C@@H]([C@H](CN2C1)O)O)O |
SMILES |
C1CC2C(C(C(CN2C1)O)O)O |
Kanonische SMILES |
C1CC2C(C(C(CN2C1)O)O)O |
Synonyme |
1-deoxy-6,8a-diepicastanospermine 1-deoxy-6-epicastanospermine 1-deoxy-8a-epi-castanospermine 1-deoxy-castanospermine 1-deoxycastanospermine 6,7,8-trihydroxy-indolizidine 6,7,8-trihydroxyindolizidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



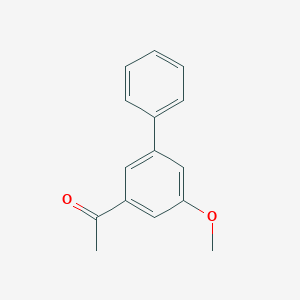
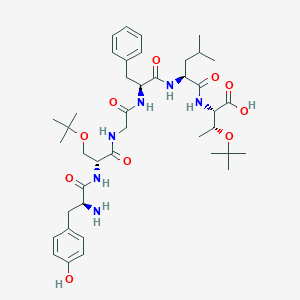
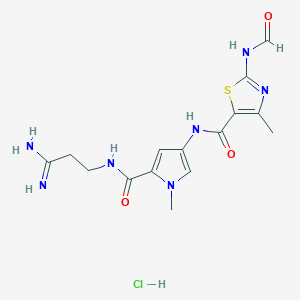
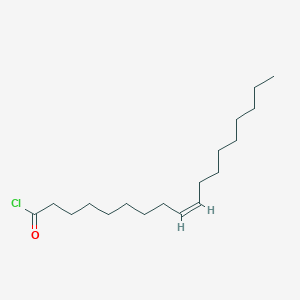
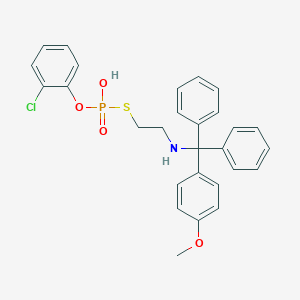
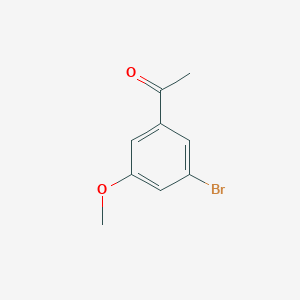

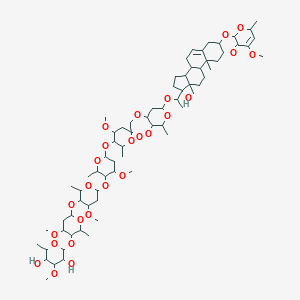
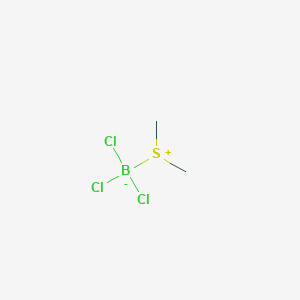
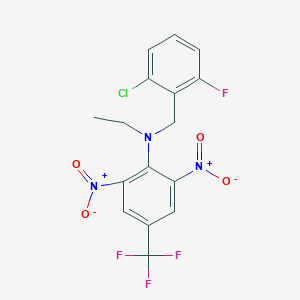

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)
